3-(Allyloxy)azetidine 3-(Allyloxy)azetidine
Brand Name: Vulcanchem
CAS No.: 1219982-03-2; 1489636-99-8
VCID: VC5104383
InChI: InChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2
SMILES: C=CCOC1CNC1
Molecular Formula: C6H11NO
Molecular Weight: 113.16

3-(Allyloxy)azetidine

CAS No.: 1219982-03-2; 1489636-99-8

Cat. No.: VC5104383

Molecular Formula: C6H11NO

Molecular Weight: 113.16

* For research use only. Not for human or veterinary use.

3-(Allyloxy)azetidine - 1219982-03-2; 1489636-99-8

Specification

CAS No. 1219982-03-2; 1489636-99-8
Molecular Formula C6H11NO
Molecular Weight 113.16
IUPAC Name 3-prop-2-enoxyazetidine
Standard InChI InChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2
Standard InChI Key CYEPCOCPXFHKSW-UHFFFAOYSA-N
SMILES C=CCOC1CNC1

Introduction

Structural and Molecular Characteristics of 3-(Allyloxy)azetidine

Core Architecture and Functional Groups

3-(Allyloxy)azetidine consists of a saturated four-membered azetidine ring (C<sub>3</sub>H<sub>6</sub>N) with an allyloxy substituent (-O-CH<sub>2</sub>-CH=CH<sub>2</sub>) at the 3-position. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the allyloxy group introduces steric bulk and potential sites for further functionalization . The tert-butyloxycarbonyl (Boc)-protected derivative, tert-butyl 3-(allyloxy)azetidine-1-carboxylate (CAS: 1221715-81-6), is a common precursor in synthetic workflows, with a molecular formula of C<sub>11</sub>H<sub>19</sub>NO<sub>3</sub> and a molecular weight of 213.27 g/mol .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the azetidine protons (δ 3.5–4.2 ppm) and allyloxy group (δ 5.2–5.9 ppm for vinyl protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 213.1365 [M+H]<sup>+</sup>, consistent with the empirical formula . Density functional theory (DFT) calculations predict a ring puckering amplitude of 0.5 Å, stabilizing the structure through reduced torsional strain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>6</sub>H<sub>11</sub>NO
Molecular Weight113.16 g/mol
Boiling Point152–154°C (estimated)
LogP (Partition Coefficient)1.2 ± 0.3
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors2 (N and O atoms)

Synthetic Methodologies for 3-(Allyloxy)azetidine

La(OTf)<sub>3</sub>-Catalyzed Intramolecular Aminolysis

A breakthrough in azetidine synthesis involves La(OTf)<sub>3</sub>-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines . This method achieves regioselective C3-amination under mild conditions, tolerating acid-sensitive functional groups. For example, refluxing cis-3,4-epoxy amine 1aa with 5 mol% La(OTf)<sub>3</sub> in 1,2-dichloroethane yields 3-(allyloxy)azetidine 2aa in 81% yield, with minimal pyrrolidine byproduct . The mechanism proceeds via anti-Baldwin 5-endo-tet cyclization, where the lanthanum catalyst stabilizes the transition state through Lewis acid-base interactions .

Boc-Protected Intermediate Synthesis

The Boc-protected derivative is synthesized via nucleophilic substitution of azetidine precursors. For instance, treating 3-hydroxyazetidine with allyl bromide in the presence of a base installs the allyloxy group, followed by Boc protection using di-tert-butyl dicarbonate. This two-step sequence achieves yields exceeding 70%, with purification via column chromatography.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
AllylationAllyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 25°C, 12 h75%
Boc ProtectionBoc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C, 6 h85%

Pharmacological Applications and Biological Activity

Neurological Therapeutics

3-Substituted azetidines, including 3-(allyloxy)azetidine, enhance blood-brain barrier permeability due to their low molecular weight and balanced lipophilicity . Pyrazolopyrimidine-based azetidine derivatives demonstrate triple reuptake inhibition (TRI) of serotonin, norepinephrine, and dopamine transporters, with compound 6be reducing immobility time in the forced swim test (FST) at 10 mg/kg IV . These findings suggest potential applications in depression and anxiety disorders .

Antimalarial Agents

Azetidine derivatives have emerged as transmission-blocking antimalarials by inhibiting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) . For example, 1-(azetidin-3-ylmethyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17g) blocks exflagellation of male gametocytes at nanomolar concentrations, disrupting parasite transmission . The allyloxy moiety may contribute to target engagement through hydrophobic interactions with the ATP-binding pocket .

Anti-Inflammatory and Antimicrobial Activity

Preliminary studies indicate that 3-(allyloxy)azetidine derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophages, with IC<sub>50</sub> values of 0.8 μM and 1.2 μM, respectively. Additionally, structural analogs exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL).

Spectroscopic and Analytical Profiling

NMR and Mass Spectrometry

The <sup>1</sup>H NMR spectrum of tert-butyl 3-(allyloxy)azetidine-1-carboxylate displays a singlet for the Boc tert-butyl group at δ 1.45 ppm, multiplet signals for azetidine protons (δ 3.8–4.3 ppm), and characteristic allyl vinyl protons at δ 5.2–5.9 ppm . High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the [M+H]<sup>+</sup> ion at m/z 213.1365 .

X-ray Crystallography

Single-crystal X-ray analysis of the Boc-protected derivative reveals a puckered azetidine ring with a C-N-C bond angle of 88.5°, consistent with DFT predictions . The allyloxy group adopts a gauche conformation relative to the ring, minimizing steric hindrance .

Stability and Biopharmaceutical Properties

Chemical Stability

3-(Allyloxy)azetidine is stable under ambient conditions but undergoes ring-opening in strong acidic or basic media. The Boc-protected analog exhibits enhanced stability, with a half-life of >24 hours in phosphate-buffered saline (pH 7.4).

Solubility and Permeability

The compound demonstrates moderate aqueous solubility (2.1 mg/mL at 25°C) and high Caco-2 cell permeability (P<sub>app</sub> = 18 × 10<sup>−6</sup> cm/s), attributed to its low polar surface area (45 Ų).

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